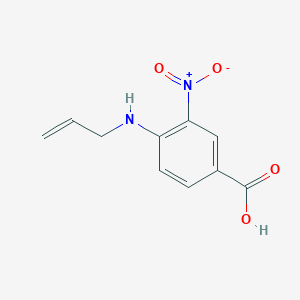

4-(Allylamino)-3-nitrobenzoic acid

Overview

Description

4-(Allylamino)-3-nitrobenzoic acid (4-ANB) is an organic compound that is widely used in scientific research, due to its versatile properties. It is a nitrobenzoic acid derivative with an allylamine substituent on the fourth position. 4-ANB is a colorless solid that is soluble in water and is stable under normal conditions. Its uses range from synthesis of other compounds to biochemical and physiological studies.

Scientific Research Applications

Molecular Structure Analysis

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, an analogous compound to 4-(Allylamino)-3-nitrobenzoic acid, has been studied for its molecular structure. It crystallizes as hydrogen-bonded dimers and is significant for understanding the dihedral angles of substituent groups in similar compounds, which can be crucial for the design of inhibitors for influenza virus neuraminidase protein (Jedrzejas et al., 1995).

Chemical Synthesis

Research has shown the potential of nitrobenzoic acid derivatives in chemical synthesis. For instance, the enantioselective transfer hydrogenation of carbonate, employing a cyclometalated iridium C,O-benzoate derived from 4-cyano-3-nitrobenzoic acid, demonstrates the synthesis of (hydroxymethyl)allylation products in various stereoselective and enantiocontrol manners (Zhang et al., 2010).

Crystallographic Studies

The study of salts of 4-nitrobenzoic acid, including those with allylamino groups, has been crucial in understanding the supramolecular architecture in crystal packing. These studies reveal how ionic forms in crystals are held together via hydrogen bonds, forming chain-like structures and two-dimensional layers (Chumakov et al., 2006).

Thermal and Kinetic Studies

Nitrobenzoic derivatives, including 4-nitrobenzoic acid, have been analyzed for their thermal behavior and kinetics. This research is significant in the medical-pharmaceutical field, providing insights into the thermal stability and phase transitions of these compounds (Crisan et al., 2018).

Luminescence Studies

The luminescence quantum yield of nitrobenzoic acid complexes, which are structurally similar to this compound, has been a subject of interest. Such studies are important for developing luminescent lanthanide ion-based coordination polymers (de Bettencourt-Dias & Viswanathan, 2006).

Electro

chemical ProcessesThe mediated electrooxidation of 4-nitrotoluene into 4-nitrobenzoic acid is a key example of how this compound derivatives can be utilized in electrochemical processes. The presence of a phase transfer agent accelerates the reaction, highlighting its significance in industrial chemical transformations (Lapicque & Storck, 1985).

Heterocyclic Scaffold Synthesis

Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid, structurally related to this compound, have been used as building blocks in the synthesis of various heterocyclic scaffolds. This demonstrates the potential of nitrobenzoic acid derivatives in the development of diverse libraries of heterocycles, which are crucial in drug discovery (Křupková et al., 2013).

Hazard Assessment in Production Processes

The production process of 4-nitrobenzoic acid, closely related to this compound, has been studied for hazard assessment. This research is vital for understanding the safety and control measures required in the chemical industry, especially in processes involving nitrobenzoic acid derivatives (Andreozzi et al., 1997).

Catalytic Applications

The use of 4-nitrobenzoic acid in palladium-catalyzed allylic C-H acyloxylation showcases another application of similar compounds. This research demonstrates how such compounds can enhance catalytic activity and selectivity in organic synthesis, offering insights into more efficient and sustainable chemical processes (Skhiri et al., 2021).

Mechanism of Action

Target of Action

It is structurally similar to 4-aminobenzoic acid (paba), which is known to target the enzyme pteridine synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital nutrient for bacterial growth .

Mode of Action

PABA binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . This inhibition slows down bacterial cell growth and multiplication .

Biochemical Pathways

Paba, a structurally similar compound, is known to affect the folic acid synthesis pathway . By inhibiting the enzyme pteridine synthetase, PABA disrupts the production of folic acid, a critical component for bacterial growth and reproduction .

Result of Action

If it acts similarly to paba, it may slow down bacterial cell growth and multiplication by inhibiting the synthesis of folic acid .

properties

IUPAC Name |

3-nitro-4-(prop-2-enylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-2-5-11-8-4-3-7(10(13)14)6-9(8)12(15)16/h2-4,6,11H,1,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXPQLMFDNLGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471053 | |

| Record name | 4-(allylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160219-82-9 | |

| Record name | 4-(allylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

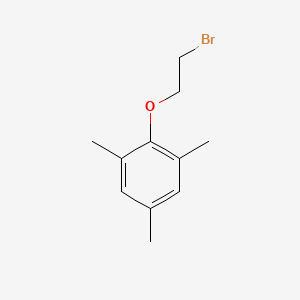

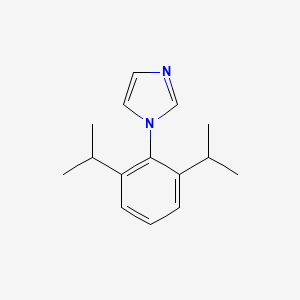

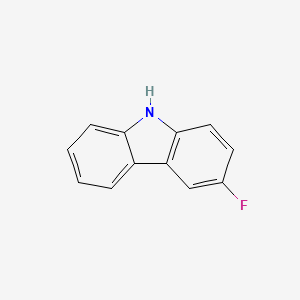

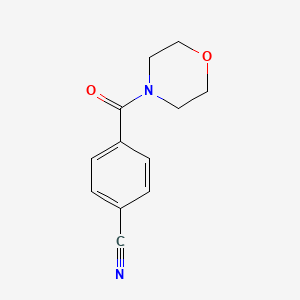

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1339493.png)

![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)

![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)